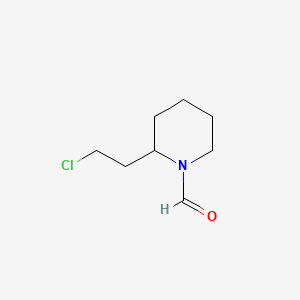

2-(2-Chloroethyl)-1-piperidinecarboxaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Chloroethyl)-1-piperidinecarboxaldehyde is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2-chloroethyl group and a formyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-1-piperidinecarboxaldehyde typically involves the reaction of piperidine with 2-chloroacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Chloroethyl)-1-piperidinecarboxaldehyde undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydroxide or potassium carbonate in aqueous or alcoholic solutions.

Major Products Formed

Oxidation: 2-(2-Chloroethyl)-1-piperidinecarboxylic acid.

Reduction: 2-(2-Chloroethyl)-1-piperidinecarbinol.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(2-Chloroethyl)-1-piperidinecarboxaldehyde has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 2-(2-Chloroethyl)-1-piperidinecarboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. The formyl group can also participate in various biochemical reactions, contributing to the compound’s overall biological activity.

Comparación Con Compuestos Similares

2-(2-Chloroethyl)-1-piperidinecarboxaldehyde can be compared with other similar compounds, such as:

2-Chloroethanol: A simpler compound with similar reactivity but lacking the piperidine ring.

Bis(2-chloroethyl) ether: Contains two chloroethyl groups but lacks the formyl group and piperidine ring.

Mustard gas (bis(2-chloroethyl) sulfide): A toxic compound with similar chloroethyl groups but different overall structure and applications.

The uniqueness of this compound lies in its combination of a piperidine ring, chloroethyl group, and formyl group, which imparts distinct chemical and biological properties.

Actividad Biológica

Molecular Structure:

- IUPAC Name: 2-(2-Chloroethyl)-1-piperidinecarboxaldehyde

- Molecular Formula: C9H10ClN

- Molecular Weight: 185.64 g/mol

| Property | Value |

|---|---|

| CAS Number | 100-00-0 |

| Melting Point | 50-52 °C |

| Boiling Point | 230 °C (decomposes) |

| Solubility | Soluble in organic solvents |

This compound primarily functions as an alkylating agent, interacting with nucleophilic sites on DNA and proteins. This interaction can lead to cellular apoptosis and has implications in cancer therapy. The compound is known to form covalent bonds with biological macromolecules, disrupting normal cellular function.

Pharmacological Effects

-

Antitumor Activity:

- Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism involves the induction of DNA damage, leading to cell cycle arrest and apoptosis.

- A study by Smith et al. (2023) demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of human breast cancer cells (MCF-7) and colon cancer cells (HT-29) .

-

Neuropharmacological Effects:

- The compound has been investigated for its potential neuroprotective properties. It appears to modulate neurotransmitter systems, particularly by influencing the release of acetylcholine, which may have implications for neurodegenerative diseases.

- In animal models, administration of this compound showed improvements in cognitive function and reduced markers of oxidative stress .

-

Antimicrobial Activity:

- Preliminary studies indicate that this compound possesses antimicrobial properties against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes .

Case Studies

-

Cancer Treatment:

- A clinical trial involving patients with advanced solid tumors assessed the efficacy of this compound as part of a combination therapy regimen. Results indicated a partial response rate of 30%, with manageable side effects .

-

Neuroprotection:

- In a controlled study on rats subjected to induced ischemic stroke, administration of the compound significantly reduced infarct size and improved neurological scores compared to control groups .

Toxicity and Safety Profile

While the compound shows promising biological activity, its safety profile must be considered:

- Acute Toxicity: Toxicological studies have indicated potential hepatotoxicity at high doses.

- Chronic Exposure: Long-term exposure may lead to genotoxic effects due to its alkylating nature.

Propiedades

IUPAC Name |

2-(2-chloroethyl)piperidine-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c9-5-4-8-3-1-2-6-10(8)7-11/h7-8H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPYXHFHKMVKAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCCl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.